Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thienopyridine derivatives.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives have been reported to inhibit kinases such as grk2 . The role of GRK2 is to promote the binding of β-arrestin to the G-protein, triggering receptor desensitization and internalization .
Mode of Action
Thieno[2,3-b]pyridine derivatives have been reported to interact with their targets via salt-bridge interactions and hydrogen bonds . For instance, the 2-carboxylic acid group of a thieno[2,3-b]pyridine derivative was reported to make a salt-bridge interaction with Lys67 and a hydrogen bond with the amino acids Glu89 and Asp186 via a water molecule .
Biochemical Pathways
Thieno[2,3-b]pyridine derivatives have been associated with the phosphorylation of agonist-occupied β-adrenergic receptors, promoting the binding of β-arrestin to the g-protein and triggering receptor desensitization and internalization .
Result of Action
Thieno[2,3-b]pyridine derivatives have been associated with receptor desensitization and internalization .
Preparation Methods
The synthesis of methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The final thienopyridine derivative is obtained by reacting the pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Chemical Reactions Analysis
Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Cyclization: It can also participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its antimicrobial properties, it is being explored as a potential candidate for the development of new antibiotics.
Comparison with Similar Compounds
Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate is unique due to its specific thienopyridine structure, which imparts distinct biological activities. Similar compounds include:
Ethyl 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate: Exhibits similar antimicrobial properties but with different potency and spectrum of activity.
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Known for its anti-inflammatory activity.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share structural similarities and are studied for their potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-amino-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)8-5-6-10(17-13(8)20-12)9-4-2-3-7-16-9/h2-7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIQVWKEBRDVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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